molecular formula C39H28Cl2N4O2S B12051710 (4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12051710
M. Wt: 687.6 g/mol
InChI Key: UAEFEMCHJHHTPV-NHYZDEDTSA-N
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Description

The compound “(4Z)-4-[(3-{4-[(2-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” is a complex organic molecule that features multiple aromatic rings, a pyrazole core, and various functional groups including chlorobenzyl, phenyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted benzyl halides, phenylhydrazines, and other aromatic compounds. Key steps in the synthesis could involve:

  • Formation of the pyrazole core through cyclization reactions.
  • Introduction of the chlorobenzyl and phenyl groups via nucleophilic substitution reactions.
  • Final assembly of the molecule through condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its multiple functional groups could interact with biological targets, leading to potential therapeutic effects.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its structure suggests it might have activity against certain diseases, making it a subject of interest in drug discovery.

Industry

In industry, the compound could be used in the development of new materials. Its aromatic rings and functional groups could impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor signaling pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3-{4-[(2-BROMOBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-BROMOPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
  • (4Z)-4-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-5-{[(4-FLUOROPHENYL)SULFANYL]METHYL}-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity.

Properties

Molecular Formula

C39H28Cl2N4O2S

Molecular Weight

687.6 g/mol

IUPAC Name

(4Z)-4-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-5-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrazol-3-one

InChI

InChI=1S/C39H28Cl2N4O2S/c40-30-17-21-34(22-18-30)48-26-37-35(39(46)45(42-37)32-12-5-2-6-13-32)23-29-24-44(31-10-3-1-4-11-31)43-38(29)27-15-19-33(20-16-27)47-25-28-9-7-8-14-36(28)41/h1-24H,25-26H2/b35-23-

InChI Key

UAEFEMCHJHHTPV-NHYZDEDTSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C=C\5/C(=NN(C5=O)C6=CC=CC=C6)CSC7=CC=C(C=C7)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=C5C(=NN(C5=O)C6=CC=CC=C6)CSC7=CC=C(C=C7)Cl

Origin of Product

United States

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